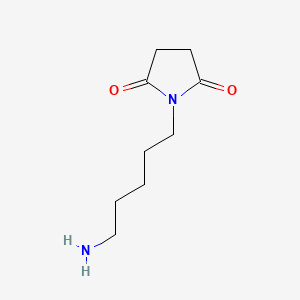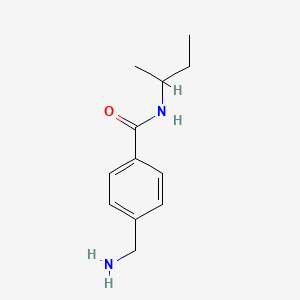
4-(Aminomethyl)-N-(butan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It contains an aromatic benzene ring, an amide functional group, and an aminomethyl substituent.
- The compound’s systematic name reflects its substituents: the amino group (NH₂) attached to the benzene ring and the butan-2-yl group (CH₃CH₂CH(CH₃)₂) linked to the amide nitrogen.
- It may have applications in various fields due to its unique structure.
4-(Aminomethyl)-N-(butan-2-yl)benzamide: C13H18N2O
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the reaction of an appropriate benzaldehyde with butan-2-ylamine, followed by amide formation.
Reaction Conditions: These reactions typically occur under anhydrous conditions using flame-dried glassware. Solvents like THF, CH₂Cl₂, and toluene are employed.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories can synthesize it.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties, potential as a drug lead, or use in drug delivery systems.
Industry: Evaluate its applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Compare this compound to structurally related analogs. Highlight any distinctive features.
Similar Compounds: Some related compounds include benzamides, amides with different substituents, and aminomethyl derivatives.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(aminomethyl)-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-3-9(2)14-12(15)11-6-4-10(8-13)5-7-11/h4-7,9H,3,8,13H2,1-2H3,(H,14,15) |
InChI Key |
FWYCYHLNNZQGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Fluorophenyl)sulfanyl]methyl}azetidine](/img/structure/B13214428.png)
![Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13214431.png)
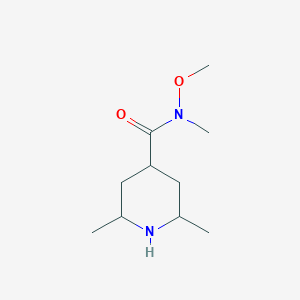
![5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13214455.png)

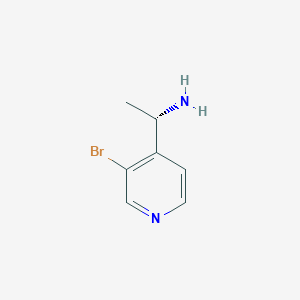
![[1-(Bromomethyl)cyclopropyl]cyclopentane](/img/structure/B13214465.png)
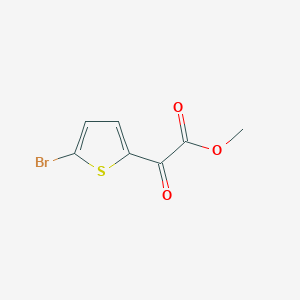

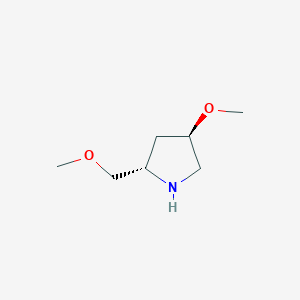
![5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid](/img/structure/B13214484.png)
